2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
CAS No.: 898372-20-8
Cat. No.: VC4143714
Molecular Formula: C16H12ClN3O3S
Molecular Weight: 361.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898372-20-8 |
|---|---|
| Molecular Formula | C16H12ClN3O3S |
| Molecular Weight | 361.8 |
| IUPAC Name | 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
| Standard InChI | InChI=1S/C16H12ClN3O3S/c1-8-5-13-14(6-9(8)2)24-16(18-13)19-15(21)11-7-10(20(22)23)3-4-12(11)17/h3-7H,1-2H3,(H,18,19,21) |
| Standard InChI Key | WTBTZAVMNQQWRC-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Introduction
Chemical Identity
IUPAC Name: 2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Molecular Formula: C15H12ClN3O3S
Molecular Weight: Approximately 365.8 g/mol
Structure:
The compound consists of:
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A benzothiazole core substituted with two methyl groups at positions 5 and 6.
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A chloro-substituted benzamide group attached via an amide bond.
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A nitro group at the 5-position of the benzamide ring.
Synthesis
The synthesis of this compound typically involves:
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Preparation of the benzothiazole intermediate:
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Starting with a precursor like 2-amino-4,5-dimethylbenzenethiol.
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Cyclization with a suitable reagent (e.g., chloroformates or thionyl chloride).
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Amide bond formation:
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Reacting the benzothiazole derivative with 5-nitrobenzoyl chloride under basic conditions.
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Chlorination step:
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Introducing the chlorine atom at the desired position using chlorinating agents like phosphorus pentachloride (PCl₅).
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Each step requires careful optimization to ensure high yield and purity.
Applications and Biological Significance
Compounds with similar structures often exhibit diverse biological activities due to their ability to interact with biological macromolecules. Potential applications include:
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Antimicrobial Activity:
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Benzothiazole derivatives are known for their antimicrobial properties, targeting bacterial and fungal pathogens.
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Anticancer Potential:
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Nitrobenzamides have been studied for their cytotoxic effects on cancer cells through DNA intercalation or enzyme inhibition.
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Enzyme Inhibition Studies:
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The compound's structure suggests it could act as an inhibitor for enzymes like kinases or oxidoreductases due to its planar aromatic system and functional groups.
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Molecular Docking Insights:
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Computational studies could reveal binding affinities with targets such as COX-2 or 5-lipoxygenase enzymes.
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Research Findings
A review of related compounds highlights their diverse pharmacological profiles:
| Compound Type | Activity Studied | Key Findings |
|---|---|---|
| Benzothiazole derivatives | Antimicrobial | Effective against Gram-positive bacteria |
| Nitrobenzamide analogs | Anticancer | Induced apoptosis in cancer cell lines |
| Chlorinated aromatic compounds | Enzyme inhibition | Moderate binding affinity to COX-2 inhibitors |
Further experimental validation is necessary to confirm these activities for this specific compound.
Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C):
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Identifies chemical shifts corresponding to aromatic protons, methyl groups, and amide functionalities.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Detects functional groups such as nitro (-NO₂), amide (-CONH), and aromatic C-H bonds.
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X-ray Crystallography:
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Determines precise molecular geometry if crystallized successfully.
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Future Directions
Research into this compound could focus on:
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Developing derivatives with enhanced bioactivity.
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Exploring its role as a scaffold for drug design.
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Conducting in vivo studies to assess pharmacokinetics and toxicity.
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